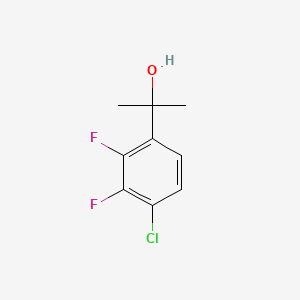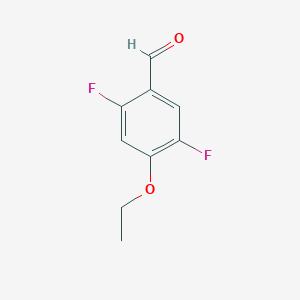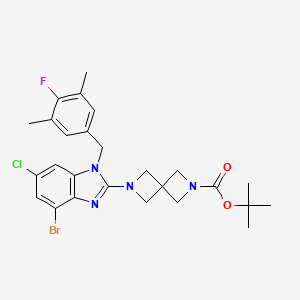
2,2-Dichloro-1-(4-propoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-propoxyphenyl)ethanol is a chemical compound with the molecular formula C11H14Cl2O2 and a molecular weight of 249.13 g/mol . It is characterized by the presence of two chlorine atoms and a propoxy group attached to a phenyl ring, along with an ethanol moiety. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-propoxyphenyl)ethanol typically involves the reaction of 4-propoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as distillation and crystallization, helps in the efficient separation and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-propoxyphenyl)ethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-methoxyphenyl)ethanol
- 2,2-Dichloro-1-(4-ethoxyphenyl)ethanol
- 2,2-Dichloro-1-(4-butoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(4-propoxyphenyl)ethanol is unique due to its specific structural features, such as the propoxy group attached to the phenyl ring. This structural uniqueness imparts distinct chemical and physical properties to the compound, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H14Cl2O2 |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,10-11,14H,2,7H2,1H3 |
Clave InChI |
CQKDLENJWZCOLW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)

![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)



